(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis of Analogues of GABA
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride has been used in the synthesis of analogues of the inhibitory neurotransmitter GABA. This includes the preparation of all four stereoisomers of 3-aminocyclopentanecarboxylic acid, which have applications in neurotransmitter research (Allan, Johnston, & Twitchin, 1979).
Aminoacyl Nucleosides Research
Research on aminoacyl nucleosides derived from 1-aminocyclopentanecarboxylic acid has been conducted. This includes their potential use in protein biosynthesis and their effects against experimental tumors (Jarman, Kuszmann, & Stock, 1969).
Conformational Analysis in Peptides
The conformational analysis of peptides containing 1‐aminocyclopentanecarboxylic acid (Acc5) has been a significant area of research. This includes studies on the solution and solid-state conformations of specific dipeptides (Bardi et al., 1986).
Synthesis of Enantiopure Methyl 2-Amino-4-hydroxycyclopentanecarboxylate
Research has also been conducted on the synthesis of enantiopure methyl 2-amino-4-hydroxycyclopentanecarboxylate, demonstrating the potential of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride in the production of cyclopentylamines (Estévez et al., 2010).
Investigation of Anti-Inflammatory Properties
The compound has been investigated for its potential anti-inflammatory properties. Studies include the synthesis and analysis of compounds related to 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one (Osarodion, 2020).
Metabotropic Glutamate Receptor Research
The compound has been used in studies related to metabotropic glutamate receptors, particularly in enhancing responses to excitatory and inhibitory amino acids on rat spinal neurons (Bond & Lodge, 1995).
Crystal Structures of Dipeptides
Crystallographic studies have been conducted on dipeptides derived from (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride. These studies focus on the solid-state secondary structural characteristics of these compounds (Abraham et al., 2011).
Synthesis of S1P1 Receptor Agonists
This compound is also used in the synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, useful intermediates for the synthesis of S1P1 receptor agonists (Wallace et al., 2009).
Safety And Hazards
properties
IUPAC Name |
methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCJNXERREXFB-IBTYICNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | |
CAS RN |
222530-29-2, 180196-56-9 |
Source
|
Record name | rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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